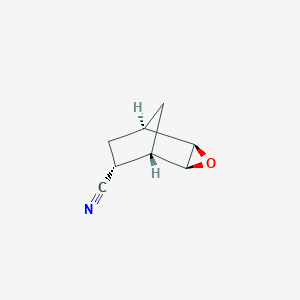![molecular formula C12H12N2O3 B2465815 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 732206-58-5](/img/structure/B2465815.png)
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid, also known as MMIA, is a chemical compound that belongs to the imidazole family. It is a white crystalline powder with a molecular weight of 243.25 g/mol. MMIA is a promising compound with potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and pKa Determination
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid and its derivatives have been explored in the context of synthesis and chemical properties. One study involved the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters, which are closely related to the compound . These compounds serve as building blocks for creating active-site model compounds of cytochrome c oxidase (CcO), a key enzyme in cellular respiration. The study also determined the pKa values of these compounds, providing insights into their chemical behavior and potential applications in modeling proton transfer processes in CcO (Collman, Wang, Zhong, & Zeng, 2000).
Structural and Antifungal Studies
Another research focus is on the structural analysis and biological activity of similar imidazole compounds. A study investigated the intermolecular interactions and energy frameworks of three 4-aryl-2-methyl-1H-imidazoles, including a compound with a 4-methoxyphenyl group. This study found that the substituent groups significantly influence the acid-base properties of the imidazole nucleus and consequently affect their antifungal activity. The variation in electronic nature of substituents like the methoxy group alters the strength of intermolecular interactions and impacts biological activity against pathogens like C. neoformans (Macías, Elejalde, Butassi, Zacchino, & Portilla, 2018).
Corrosion Inhibition
The chemical attributes of 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid derivatives have also been explored in corrosion inhibition. A study on three new imidazole derivatives highlighted their role in mitigating corrosion in acidic solutions. These derivatives, including compounds with methoxyphenyl groups, demonstrated significant efficiency in protecting materials like mild steel from corrosion. This indicates potential applications in industrial settings where corrosion resistance is crucial (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Medicinal Chemistry
In the field of medicinal chemistry, imidazole derivatives, including those with a 4-methoxyphenyl group, have been synthesized and characterized for their biological activities. These compounds, with their ionizable aromatic imidazole rings, are of interest due to their potential antimicrobial and anticancer activities. The versatility of imidazole ring chemistry and its importance in pharmacokinetics highlight the potential for developing new therapeutic agents (Ramanathan, 2017).
Molecular Framework Construction
Furthermore, 1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid derivatives are used in constructing metal-organic frameworks (MOFs). These frameworks are constructed using multifunctional imidazole dicarboxylates as spacers, demonstrating the compound's ability to form complex structures with metal ions. Such MOFs have potential applications in materials science, catalysis, and gas storage (Xiong, Shi, Li, Zhu, & Li, 2013).
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUPRYABWLCBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)


![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2465745.png)

![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)

![8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2465752.png)
